molecular formula C11H14N2O4 B023860 Felbamate-d4

Felbamate-d4

Katalognummer: B023860
Molekulargewicht: 242.26 g/mol
InChI-Schlüssel: WKGXYQFOCVYPAC-KXGHAPEVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

  • Felbamate-d4 (also known as 2-Phenyl-1,3-propanedioldicarbamate-d4) is a deuterium-labeled derivative of Felbamate.
  • Felbamate: (W-554) is an anticonvulsant drug primarily used in the treatment of epilepsy.

  • Wissenschaftliche Forschungsanwendungen

  • Wirkmechanismus

  • Wirkmechanismus

    Target of Action

    Felbamate-d4, like its parent compound Felbamate, primarily targets two types of receptors in the central nervous system :

    These receptors play crucial roles in the transmission of signals in the brain. GABA A receptors are involved in inhibitory neurotransmission, while NMDA receptors are associated with excitatory neurotransmission .

    Mode of Action

    This compound interacts with its targets leading to changes in neuronal activity . It has a unique dual mechanism of action:

    Biochemical Pathways

    Its actions on gaba a and nmda receptors suggest that it influences the gabaergic and glutamatergic pathways . By enhancing inhibitory GABAergic neurotransmission and reducing excitatory glutamatergic neurotransmission, this compound helps to restore the balance of excitation and inhibition in the brain, which is often disrupted in conditions like epilepsy .

    Pharmacokinetics

    This compound is expected to share similar pharmacokinetic properties with Felbamate. After oral administration, Felbamate is rapidly absorbed with a bioavailability of over 90% . It is metabolized in the liver, primarily by CYP3A4 and CYP2E1, to form various metabolites . Approximately 50% of an administered dose is excreted as unchanged Felbamate in urine . The elimination half-life of Felbamate is around 20–23 hours .

    Result of Action

    The molecular and cellular effects of this compound’s action result in a decrease in seizure activity. By modulating GABA A and NMDA receptors, this compound helps to suppress excessive neuronal firing, a characteristic feature of seizures . This leads to a reduction in the frequency and severity of seizures in individuals with epilepsy .

    Vorbereitungsmethoden

    • The synthetic route for Felbamate-d4 involves deuterium substitution at specific positions in the Felbamate molecule.
    • Industrial production methods may vary, but deuterium labeling can be achieved through chemical synthesis using deuterated reagents or isotopic exchange reactions.
  • Analyse Chemischer Reaktionen

    • Felbamate-d4 kann verschiedene chemische Reaktionen durchlaufen, darunter Oxidation, Reduktion und Substitution.
    • Häufige Reagenzien und Bedingungen für diese Reaktionen hängen von den beteiligten funktionellen Gruppen ab.
    • Hauptprodukte, die aus diesen Reaktionen gebildet werden, wären deuteriummarkierte Derivate von Felbamate.
  • Vergleich Mit ähnlichen Verbindungen

    • Die Einzigartigkeit von Felbamate-d4 liegt in seiner Deuteriummarkierung.
    • Ähnliche Verbindungen umfassen nicht-deuteriertes Felbamate (W-554) und andere Antikonvulsiva.

    Biologische Aktivität

    Felbamate-d4 is a deuterated analog of felbamate, an anti-epileptic drug primarily used in the treatment of refractory epilepsy. The biological activity of this compound is significant due to its role as an internal standard in quantitative analyses and its pharmacological properties, which mirror those of its parent compound. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile.

    Felbamate exerts its anticonvulsant effects through several mechanisms:

    • NMDA Receptor Modulation : Felbamate acts as an antagonist at the NMDA receptor's glycine binding site, reducing excitatory neurotransmission and potentially increasing the seizure threshold .
    • GABA Receptor Interaction : It modulates GABAA receptors, enhancing inhibitory neurotransmission. Specifically, it positively modulates certain GABAA receptor subtypes while negatively affecting others .
    • Sodium and Calcium Channel Inhibition : Felbamate also weakly inhibits voltage-gated sodium channels and may influence calcium channels, contributing to its anticonvulsant properties .

    Pharmacokinetics

    Felbamate has several pharmacokinetic characteristics that are essential for understanding its biological activity:

    • Absorption : Over 90% bioavailability when administered orally .
    • Distribution : The volume of distribution is approximately 756 mL/kg, with 20-36% protein binding in serum .
    • Metabolism : Primarily metabolized in the liver via CYP2C19 and other enzymes, leading to several metabolites, including 3-carbamoyl-2-phenylpropionic acid .
    • Elimination Half-life : The elimination half-life ranges from 20 to 23 hours, indicating a relatively long duration of action .

    Clinical Efficacy

    Felbamate has been evaluated in various clinical settings, particularly for pediatric epilepsy. A notable study involved 75 children with refractory epilepsy:

    • Response Rate : A therapeutic response (≥50% seizure reduction) was observed in 51% of patients, with a complete response in 12% .
    • Adverse Reactions : Adverse reactions were reported in 25% of patients, including elevated liver enzymes and neutropenia. Importantly, no life-threatening events were documented during the study period .

    Case Studies

    Several individual case studies highlight the efficacy of felbamate:

    • Case Study 1 : A 4-year-old girl with daily bilateral focal seizures achieved seizure freedom after treatment with felbamate (40 mg/kg), despite prior treatments failing.
    • Case Study 2 : A patient with a GRIN2B mutation experienced complete seizure remission after adding felbamate to her regimen that included multiple other antiepileptic drugs .

    Safety Profile

    Despite its efficacy, felbamate's use is limited by severe potential side effects:

    • Aplastic Anemia : The risk is significantly higher than in the general population (estimated at over 100-fold). Symptoms include bleeding and lethargy; monitoring is crucial during treatment initiation .
    • Hepatic Failure : Cases have been documented, particularly within the first year of therapy. Symptoms include jaundice and gastrointestinal complaints; immediate medical attention is advised if these occur .

    Summary Table

    CharacteristicDetails
    Mechanism of Action NMDA antagonist; GABA modulator
    Bioavailability >90%
    Volume of Distribution 756 mL/kg
    Protein Binding 20-36%
    Half-life 20-23 hours
    Response Rate (Pediatric) ~51% therapeutic response
    Adverse Reaction Rate ~25% (including liver enzyme elevation)

    Eigenschaften

    IUPAC Name

    (3-carbamoyloxy-1,1,3,3-tetradeuterio-2-phenylpropyl) carbamate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C11H14N2O4/c12-10(14)16-6-9(7-17-11(13)15)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,12,14)(H2,13,15)/i6D2,7D2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    WKGXYQFOCVYPAC-KXGHAPEVSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C(C=C1)C(COC(=O)N)COC(=O)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    [2H]C([2H])(C(C1=CC=CC=C1)C([2H])([2H])OC(=O)N)OC(=O)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C11H14N2O4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    242.26 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    CID 78125155
    CID 78125155
    CID 78125155
    Felbamate-d4
    CID 78125155
    CID 78125155
    Felbamate-d4
    CID 78125155
    CID 78125155
    Felbamate-d4
    CID 78125155
    CID 78125155
    CID 78125155
    Felbamate-d4
    CID 78125155
    CID 78125155
    Felbamate-d4
    CID 78125155
    CID 78125155
    Felbamate-d4
    Customer
    Q & A

    Q1: Could you explain the synthesis process of Felbamate-d4, as outlined in the research paper?

    A2: The synthesis of this compound, as described in the research paper [], involves a three-step procedure starting from diethyl phenylmalonic acid ester. First, the diethyl phenylmalonic acid ester reacts with lithium aluminum deuteride, a powerful reducing agent, to introduce deuterium atoms. This reaction yields 2-phenyl-1,3-propanediol-1,1,3,3-d4, the key intermediate. Finally, this intermediate is converted to this compound through a reaction with an appropriate carbamoylating agent. The paper reports an overall yield of 44% and a high isotope purity of 99.2% for the synthesized this compound.

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.